
Sodium tartrate
Overview
Description
Sodium tartrate (C₄H₄Na₂O₆) is the disodium salt of tartaric acid, a naturally occurring dicarboxylic acid. It exists in anhydrous and dihydrate forms, with molecular weights of 194.05 and 194.0505 g/mol, respectively . This compound is widely utilized in food preservation, pharmaceuticals, and industrial processes such as electroless plating and aqueous two-phase systems (ATPS) due to its chelating, buffering, and salting-out properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tartrate can be synthesized through the neutralization of tartaric acid with sodium hydroxide. The reaction is as follows:
C4H6O6+2NaOH→C4H4Na2O6+2H2O
This reaction is typically carried out in an aqueous solution at room temperature .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct of wine manufacturing. The tartaric acid present in grape juice is neutralized with sodium carbonate to form this compound .
Chemical Reactions Analysis
Types of Reactions: Sodium tartrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tartaric acid.
Reduction: It can be reduced to form dihydroxybutanedioic acid.
Substitution: this compound can participate in substitution reactions where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reactions with metal salts like copper sulfate can lead to the formation of metal tartrate complexes.
Major Products:
Oxidation: Tartaric acid.
Reduction: Dihydroxybutanedioic acid.
Substitution: Metal tartrate complexes.
Scientific Research Applications
Food Science Applications
1.1 Enhancing Gel Quality in Seafood Products
Recent research has demonstrated that sodium tartrate significantly improves the quality of squid surimi gel. In a study conducted by Lv et al. (2022), the addition of this compound at 2.5% concentration led to a notable increase in gel strength and texture compared to other treatments. The study reported improvements in water-holding capacity and color, indicating that this compound contributes positively to the physical properties of seafood products. Specifically, the gel strength was enhanced by up to 58.1% when this compound was used, showcasing its potential as a food additive for improving product quality in the seafood industry .
1.2 Anti-Caking Agent in Salt Products
This compound is also utilized in food processing as part of a complexation product with iron(III) chloride, proposed for use as an anti-caking agent in salt and its substitutes. The European Food Safety Authority (EFSA) assessed this application and concluded that the product could be safely used at specified levels without posing health risks to consumers .
Pharmaceutical Applications
2.1 Role in Drug Formulation
This compound plays a significant role in pharmaceutical formulations, particularly as a buffering agent due to its ability to stabilize pH levels. Its inclusion can enhance the solubility and bioavailability of certain drugs, making it an essential component in various medicinal preparations.
2.2 Biomarker for Dietary Assessment
A study highlighted the potential of urinary tartaric acid (derived from this compound) as a biomarker for assessing moderate wine consumption. This research indicates that this compound can be utilized in dietary studies to evaluate wine intake among individuals, providing insights into dietary habits and their health implications .
Analytical Chemistry Applications
3.1 Salting-Out Effects
In analytical chemistry, this compound has been studied for its salting-out effects during extraction processes. It influences the partitioning of compounds during liquid-liquid extraction, which is crucial for isolating specific analytes from complex mixtures . This property is particularly valuable in biochemical assays and environmental monitoring.
Summary Table of Applications
Mechanism of Action
Sodium tartrate exerts its effects primarily through its ability to form complexes with metal ions. This property is utilized in various applications, such as in the Karl Fischer titration where it helps in the precise determination of water content. The tartrate ion acts as a ligand, forming stable complexes with metal ions, which can then be analyzed or used in further reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Tartrate vs. Sodium Citrate
Phase Separation in ATPS:
In polyethylene glycol (PEG)-based ATPS, this compound exhibits a steeper tie-line slope (STL) compared to sodium citrate, indicating more efficient phase separation. For instance, PEG 10000 + this compound systems have larger STL values, which influence solute partitioning . However, sodium citrate demonstrates higher salting-out ability, as evidenced by its larger effective excluded volume (EEV) value (citrate > tartrate > succinate) .
Electroless Copper Plating:
Sodium potassium tartrate (Rochelle salt) and trisodium citrate are both chelating agents. While trisodium citrate achieves faster plating rates (4.66 µm/hr), sodium potassium tartrate produces finer-grained copper deposits and is preferred for electrochemical stability in dual-agent systems (e.g., with EDTA) .
Property | Sodium Potassium Tartrate | Trisodium Citrate |
---|---|---|
Plating Rate (µm/hr) | 1.51 | 4.66 |
Grain Structure | Fine-grained | Coarse-grained |
Preferred Application | High-precision plating | Rapid deposition |
This compound vs. Sodium Succinate
Sodium succinate, another dicarboxylate salt, has a lower EEV value than this compound, reflecting weaker salting-out capacity. This makes this compound more effective in ATPS for biomolecule extraction .
This compound vs. Potassium this compound
Potassium this compound (Rochelle salt) shares structural similarities but includes potassium. In diuretic studies, bismuth potassium tartrate exhibits higher activity (219 vs. This compound’s role in suppressing urinary nitrogen). In radiation dosimetry, potassium this compound tetrahydrate shows distinct electron spin resonance (ESR) radiation yields compared to this compound dihydrate .
This compound vs. Other Tartrate Salts
- Calcium Tartrate: Used in food preservation and baking, but less water-soluble than this compound .
- Magnesium Tartrate: Similar applications but differs in cation-specific interactions, such as calcium sequestration in dairy processing .
- Ammonium Bitartrate: Used in ESR dosimetry, with radiation sensitivity differing from this compound due to structural variations .
Corrosion Inhibition
This compound outperforms sodium nitrate in inhibiting steel corrosion, particularly when added post-pitting initiation. Tartrate ions adsorb on iron’s passive film, forming stable chelates that counteract chloride adsorption .
Radiation Dosimetry
This compound dihydrate and sodium bitartrate monohydrate exhibit varying ESR radiation yields. For example, this compound dihydrate shows linear dose-response in the 0.74–25 Gy range, making it suitable for low-dose applications .
Biological Activity
Sodium tartrate, a sodium salt of tartaric acid, is known for its diverse biological activities and applications in various fields, including medicine, food science, and materials engineering. This article explores the biological activity of this compound, focusing on its pharmacokinetics, potential therapeutic effects, and its role in biomaterials.
Pharmacokinetics and Metabolism
This compound exhibits unique pharmacokinetic properties that influence its biological activity. Studies indicate that after oral administration, only about 12% of the dose is excreted in urine, suggesting limited systemic availability due to passive absorption in the gastrointestinal tract. In contrast, intravenous administration results in approximately 66% urinary excretion, highlighting a significant difference in bioavailability between the two routes of administration .
Table 1: Pharmacokinetic Data of this compound
Administration Route | Urinary Excretion (%) | Notes |
---|---|---|
Oral | 12% | Limited systemic availability |
Intravenous | 66% | Higher bioavailability |
The metabolism of this compound involves fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), which can be absorbed in the colon. This fermentation process varies between different stereoisomers of tartaric acid, with l(+)-tartrate being metabolized more rapidly than d(−)-tartrate .
Antibacterial Activity
Recent research has highlighted the antibacterial properties of this compound when used as an electrolyte in anodized titanium niobium tin (TiNbSn) alloys. The anodized surfaces demonstrated robust antibacterial activity against various pathogenic bacteria. The presence of this compound was found to enhance the photocatalytic activity of titanium dioxide (TiO₂) under UV irradiation, contributing to its antibacterial effects .
Case Study: Antibacterial Efficacy
A study investigated the efficacy of anodized TiNbSn alloys with this compound electrolyte against common pathogens. The results indicated that these alloys exhibited significant antibacterial properties without notable differences when hydrogen peroxide was included in the process. This suggests that this compound may play a crucial role in enhancing the biocompatibility and functionality of biomedical materials .
Toxicity and Safety
Despite its beneficial properties, this compound can have adverse effects at high doses. Clinical observations noted that daily doses around 10 g could lead to nausea and abdominal cramps in sensitive individuals. However, these effects were rare and primarily observed in patients with pre-existing health conditions . Long-term studies have not indicated significant carcinogenic risks associated with this compound at typical exposure levels .
Table 2: Adverse Effects of this compound
Dose (g/day) | Reported Effects | Population Affected |
---|---|---|
10 | Nausea, vomiting, abdominal cramps | Patients with health problems |
>3,100 | No carcinogenicity observed | Rats |
Applications in Food Science
This compound is also utilized as a food additive (E335), where it serves as a stabilizer and emulsifier. Its role in food processing has been examined through nanotechnology applications aimed at controlling food additives' biochemical mechanisms . The compound's ability to complex with minerals enhances its functionality as an anti-caking agent .
Q & A
Basic Research Questions
Q. How is sodium tartrate utilized as a chelating agent in the synthesis of nanostructured hydroxyapatite (HA)?
this compound acts as a chelating ligand and soft template in hydrothermal synthesis. It coordinates with calcium ions, guiding the self-assembly of HA nanorods into hierarchical flower-like structures. Methodologically, optimize concentrations (e.g., 1.5–3 g/L) and reaction conditions (200°C, 24 hours) to control morphology. Validate via SEM/XRD and assess biocompatibility using MTT assays .
Q. What standardized methods are used to determine this compound purity in certified reference materials (CRMs)?
Gravimetric complexometric titration with ammonium hydroxide and this compound is employed. To avoid lead hydroxide precipitation, use Box-Behnken experimental design to optimize NH₃ (0.17–0.92 mol/kg) and this compound (8.4–16.8 µmol/kg) concentrations. Uncertainty analysis ensures metrological traceability, achieving precision (sₚ = 0.021%) .
Q. How does this compound stabilize aqueous two-phase systems (ATPS) for protein extraction?
this compound forms ATPS with PEG, creating a heterogeneous phase region. Characterize binodal curves and tie-lines (TLL, STL) using Merchuk’s empirical equation. Compare with citrate systems; this compound yields larger STL slopes, enhancing phase separation efficiency. Validate via partitioning coefficients and recovery rates .
Q. What crystallographic techniques resolve the structure of this compound stereoisomers?
Single-crystal X-ray diffraction (SCXRD) at 0.0482–0.0452 R factors distinguishes dextrorotatory (+)-Na[NH₄][C₄H₄O₆]·4H₂O from racemic forms. Refine hydrogen-bonding networks and hydration patterns to explain stability differences between stereoisomers .
Advanced Research Questions
Q. How do gas-phase stability studies resolve contradictions between theoretical and experimental data for this compound dianions?
Quantum chemical calculations (coupled cluster theory) predict metastable dianion states, while collision-induced dissociation (CID) experiments measure decomposition pathways (e.g., C–C bond cleavage). IR spectroscopy validates sodium adduct stabilization, showing kinetic control in racemic vs. meso forms .
Q. What methodologies address kinetic vs. thermodynamic control in this compound dianion decomposition?
Compare CID thresholds for sodium adducts: racemic tartrate dissociates at lower energies despite higher thermodynamic stability. Use Arrhenius plots to differentiate activation barriers and isotope labeling to track decomposition intermediates .
Q. How does response surface methodology (RSM) optimize this compound in fermentation media for metabolite yield?
In Chaetominine production, RSM evaluates interactions between this compound (1.5 g/L), carbon sources, and pH. Central composite designs identify optimal conditions (e.g., 16-day fermentation at 28°C), increasing yield by 30% compared to one-factor-at-a-time approaches .
Q. What experimental designs resolve contradictions in dissolution profiles of this compound-containing pharmaceuticals?
Apply model-independent (e.g., similarity factor f₂) and model-dependent (Weibull, Higuchi) analyses. For bioequivalence, set wide dissolution specifications (e.g., 85–115% dissolution at 30 minutes) if in vitro-in vivo correlations show non-rate-limiting dissolution .
Q. How do stereoisomeric effects influence this compound’s thermodynamic stability in solution?
Compare l- and meso-tartrate dianions via DFT calculations and ion-mobility spectrometry. l-tartrate exhibits lower Gibbs free energy (ΔG = −45.2 kJ/mol) due to favorable intramolecular H-bonding, confirmed by pH-dependent solubility studies .
Q. What advanced characterization techniques validate this compound’s role in piezoelectric materials?
Polarized Raman spectroscopy and dielectric constant measurements quantify piezoelectric coefficients (d₃₃ ≈ 12 pC/N) in Rochelle salt (KNaC₄H₄O₆). In situ XRD under electric fields reveals lattice distortion mechanisms .
Q. Methodological Notes
- Data Contradictions : Resolve discrepancies (e.g., gas-phase vs. solution stability) via multi-technique validation (CID, IR, DFT).
- Experimental Design : Use RSM for multi-variable optimization and Box-Behnken for robustness testing.
- Standardization : Follow pharmacopeial protocols (e.g., USP <921> for water determination) with this compound dihydrate as a reference .
Properties
IUPAC Name |
disodium;2,3-dihydroxybutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHAJAZNSDZJO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O6 | |
Record name | Sodium tartrate | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |
Record name | DISODIUM TARTRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
Record name | Sodium tartrate | |
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URL | https://haz-map.com/Agents/17659 | |
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Solubility |
1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |
Record name | DISODIUM TARTRATE | |
Source | EU Food Improvement Agents | |
URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
CAS No. |
51307-92-7, 868-18-8, 14475-11-7 | |
Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.613 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | [R-(R*,R*)]-tartaric acid, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.957 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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